3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Coumarin derivatives are generally known to have good bioavailability .
Result of Action
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Future Directions
The future directions for this compound could involve further mechanistic studies on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism . The work proposes a computationally-driven strategy for designing and discovering new sulfonamide scaffold for bacterial inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share structural similarities and have been studied for their anticoagulant properties.
Benzofuran Derivatives:
Uniqueness
What sets 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide apart is its unique combination of the benzofuran and coumarin moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .
Properties
IUPAC Name |
3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXBHDEMDHBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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